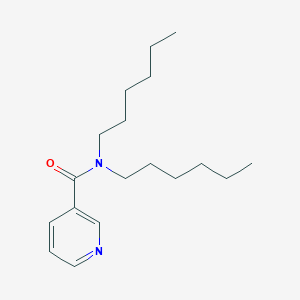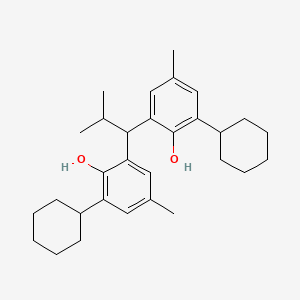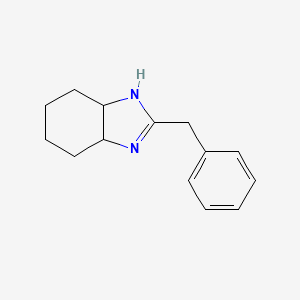
1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with additional hydrogenation and a phenylmethyl substituent. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and hydrogenation. The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux or at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial, antifungal, and antiparasitic activities, making it a valuable tool in biological research.
Medicine: Benzimidazole derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the biological context and the particular derivative being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with a simpler structure and different biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, leading to diverse chemical and biological properties.
Indazole Derivatives: Similar heterocyclic compounds with a fused benzene and pyrazole ring system, exhibiting different pharmacological profiles. The uniqueness of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- lies in its specific hydrogenation pattern and phenylmethyl substituent, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
138937-34-5 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
2-benzyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole |
InChI |
InChI=1S/C14H18N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16) |
InChI-Schlüssel |
LGVFFRLNUJEWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)NC(=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


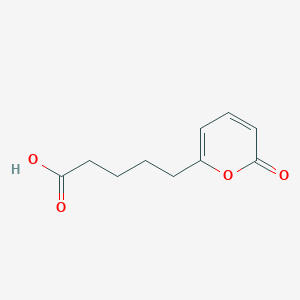
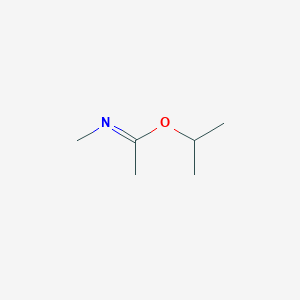
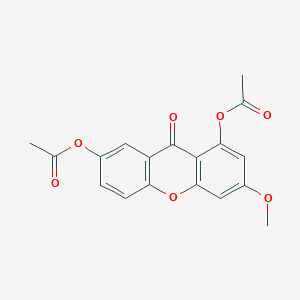
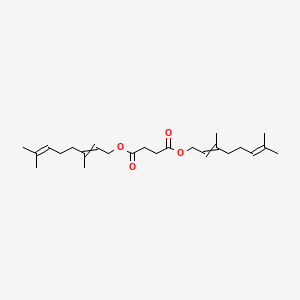
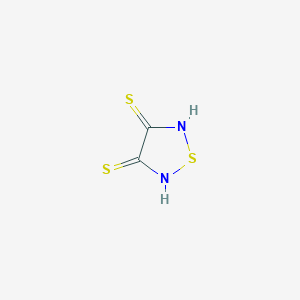
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
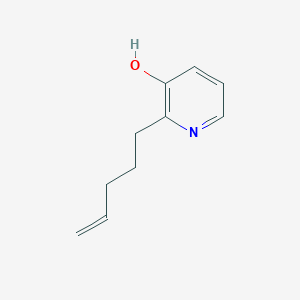
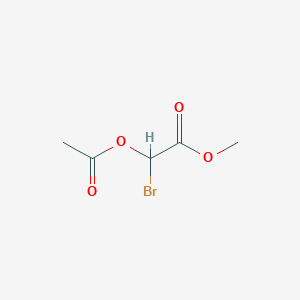
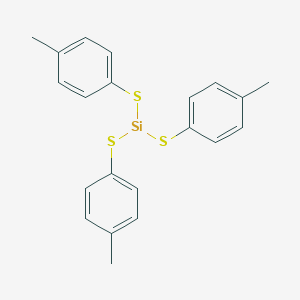
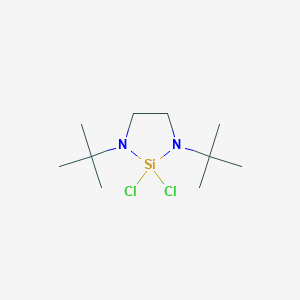

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
